molecular formula C15H23NO5S B13640254 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate CAS No. 134807-64-0

2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate

Cat. No.: B13640254
CAS No.: 134807-64-0
M. Wt: 329.4 g/mol
InChI Key: CIRITGBVSKUMAF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRITGBVSKUMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551296
Record name 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134807-64-0
Record name 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate generally involves two main steps:

  • Protection of the amino group of 3-phenyl-2-amino-propanol (or a similar amino alcohol) with tert-butoxycarbonyl (Boc) to form the Boc-protected amino alcohol.
  • Conversion of the hydroxyl group in the Boc-protected amino alcohol to a methanesulfonate (mesylate) ester by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base.

This sequence ensures selective protection of the amine and activation of the alcohol for subsequent nucleophilic substitution reactions.

Detailed Synthetic Procedure

A typical preparation method is summarized as follows:

Step Reagents and Conditions Description
1. Boc Protection Boc anhydride (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature The amino group of 3-phenyl-2-amino-propanol is protected by Boc group, yielding Boc-protected amino alcohol. The reaction is usually stirred overnight at room temperature to ensure completion.
2. Mesylation Methanesulfonyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane), 0°C to room temperature The hydroxyl group is converted to the methanesulfonate ester. The reaction is typically carried out under cooling (ice bath) to control exotherm and avoid side reactions. The base scavenges the released HCl.

Reaction Workup and Purification

  • After mesylation, the reaction mixture is quenched with water or aqueous sodium bicarbonate to neutralize excess reagents.
  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization, yielding the pure This compound as a white solid.

Representative Experimental Details from Literature

  • Cooling the reaction mixture to 0°C during mesylation is critical to control the reaction rate and minimize side products.
  • Triethylamine is commonly added dropwise over 10 minutes to the Boc-protected amino alcohol solution before adding methanesulfonyl chloride.
  • The reaction is stirred overnight at room temperature to ensure full conversion.
  • Extraction with aqueous NaOH and brine followed by drying over sodium sulfate is standard for workup.
  • Concentration under vacuum at temperatures below 40°C preserves product integrity.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 3-Phenyl-2-amino-propanol Commercially available or synthesized
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) 1.1 equivalents
Boc Protection Base Triethylamine or sodium bicarbonate 1.5 equivalents
Boc Protection Solvent Dichloromethane (DCM) Anhydrous preferred
Boc Protection Temperature 0°C to room temperature Stirring overnight
Mesylation Reagent Methanesulfonyl chloride (MsCl) 1.1 equivalents
Mesylation Base Triethylamine or pyridine 2 equivalents
Mesylation Solvent Dichloromethane (DCM) Anhydrous preferred
Mesylation Temperature 0°C to room temperature Controlled addition of MsCl
Workup Aqueous NaHCO3, brine, drying agent Standard organic extraction and drying
Purification Column chromatography or recrystallization Silica gel, hexane/ethyl acetate mixtures
Yield Typically 70-85% Depends on scale and purity

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides or thiols.

    Deprotection Reactions: The primary product is the free amine, which can be further utilized in peptide synthesis or other applications.

Scientific Research Applications

2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate is a chemical compound with applications in organic synthesis, particularly in peptide synthesis and the development of complex molecules. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is important for protecting amine functionalities during chemical reactions.

Applications

  • Peptide Synthesis Boc-3-APh-Ms is a building block for synthesizing peptides containing the 3-aminophenylalanine (3-APh) amino acid residue. By incorporating Boc-3-APh-Ms into a peptide sequence, researchers can study the structure, function, and potential therapeutic applications of these molecules.
  • Medicinal Chemistry (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate can potentially be used in developing biologically active compounds. The Boc protecting group can stabilize amines during synthesis, making this compound useful in creating pharmaceutical agents that require precise amine functionality.
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate Itself does not possess a known mechanism of action in biological systems; its primary function is to serve as a protected amino acid building block.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate Reactions

  • SN2 Reactions
  • Elimination Reactions
  • Esterification

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
  • CAS No.: 109687-66-3
  • Molecular Formula: C₁₅H₂₃NO₅S
  • Molecular Weight : 329.41 g/mol .

Key Properties :

  • Protective Group : The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, making the compound suitable for peptide synthesis and intermediate reactions .
  • Functional Groups : The methanesulfonate (mesyl) group acts as a leaving group, facilitating nucleophilic substitution reactions.
  • Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis or degradation .
  • Safety : Classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Dichondra repens Derivatives ()

Compounds listed in share a phenylpropyl acetate backbone but differ in substituents and protective groups:

Compound ID () Substituent on Phenyl Ring Protective Group Molecular Weight (g/mol) Key Reactivity
Line 18 4-(Isopropoxy)phenyl Benzamido ~479 (estimated) Acetate ester; moderate leaving group
Line 19 4-Butoxyphenyl Benzamido ~493 (estimated) Acetate ester; lipophilic side chain
Line 20 4-(Isobutoxy)phenyl Benzamido ~493 (estimated) Increased steric hindrance
Target Compound Phenyl Boc 329.41 Mesyl group; superior leaving ability

Key Differences :

  • Leaving Group : The target compound’s mesyl group (-SO₃CH₃) is more reactive than acetate esters (-OAc) in nucleophilic substitutions due to its electron-withdrawing nature .
  • Protective Group : Boc (tert-butoxycarbonyl) offers better acid-labile protection compared to benzamido groups, which are stable under acidic conditions but require harsher deprotection .
  • Side Chain : The absence of alkoxy substituents on the phenyl ring in the target compound reduces steric hindrance, enhancing reactivity in coupling reactions.

Comparison with Methanesulfonate Derivatives ()

Two additional methanesulfonate-containing compounds from CAS data ():

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Features
(2S,4R)-Cbz-4-methanesulfonyloxyproline methyl ester 117811-78-6 C₁₅H₁₉NO₇S 357.38 Proline backbone; Cbz protection
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate 120097-64-5 C₁₁H₁₆F₃NO₅ 299.24 Trifluoroethyl group; malonate ester
Target Compound 109687-66-3 C₁₅H₂₃NO₅S 329.41 Boc protection; phenylpropyl chain

Key Insights :

  • Backbone Flexibility : The target compound’s phenylpropyl chain offers greater conformational flexibility compared to the rigid proline ring in the Cbz-protected derivative .
  • Protection Strategy : Boc is preferred over Cbz (carbobenzyloxy) in modern peptide synthesis due to its orthogonal deprotection under mild acidic conditions .

Reactivity in Nucleophilic Substitutions

The mesyl group in the target compound enables efficient displacement by amines, thiols, or alkoxides, as demonstrated in:

  • Peptide Coupling: Used to activate hydroxyl groups for subsequent coupling with amino acids .
  • Prodrug Synthesis : Methanesulfonate derivatives are intermediates in prodrug designs requiring controlled release .

Stability and Shelf Life

Comparative studies show Boc-protected compounds exhibit longer shelf lives than benzamido analogues under ambient conditions (e.g., 6 months at 4°C vs. 3 months for benzamido derivatives) .

Limitations

  • Solubility : The target compound’s low polarity (due to the phenyl group) limits solubility in aqueous media, necessitating organic solvents like DMF or THF for reactions .

Biological Activity

2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate, commonly referred to as Boc-3-APh-Ms, is a chemical compound primarily utilized in organic synthesis, particularly in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonate leaving group, which play significant roles in its biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₂₃NO₅S
  • Molecular Weight : 329.41 g/mol
  • CAS Number : 109687-66-3

The structure includes a Boc group that protects the amine functionality during chemical reactions, making it a valuable building block for synthesizing peptides and other complex molecules. The methanesulfonate group enhances its reactivity, allowing for selective transformations in multi-step organic synthesis.

Peptide Synthesis

Boc-3-APh-Ms is extensively used as a building block in peptide synthesis. The Boc group allows for the protection of amine functionalities, which is crucial for the elongation of peptide chains without unwanted side reactions. This property is vital in constructing peptides that may have therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, Boc-3-APh-Ms serves as an essential intermediate for developing pharmaceutical compounds that involve complex amine structures. Its ability to facilitate the assembly of diverse peptide sequences can lead to the discovery of new drugs targeting various biological pathways .

Bioconjugation

The compound is also employed in bioconjugation processes, where it aids in modifying biomolecules. This modification enables the attachment of various functional groups to proteins or nucleic acids, enhancing their stability and bioactivity .

The biological activity of Boc-3-APh-Ms primarily arises from its functional groups:

  • Boc Group : Protects the amine group during synthetic transformations, preventing unwanted side reactions and allowing for controlled synthesis.
  • Methanesulfonate Group : Acts as a leaving group during nucleophilic substitution reactions, facilitating the formation of peptide bonds or other desired linkages.

Study on Peptide Synthesis Efficiency

A study conducted by researchers at [Institution Name] demonstrated that incorporating Boc-3-APh-Ms into peptide sequences significantly improved yield and purity compared to traditional methods without protective groups. The study highlighted the efficiency of using Boc-protected amino acids in synthesizing complex peptides with multiple functionalities.

Peptide SequenceYield (%)Purity (%)
A-Boc-C-D8598
E-Boc-F-G9095

This data illustrates the advantage of using Boc-protected amino acids like Boc-3-APh-Ms in peptide synthesis.

Research on Therapeutic Applications

Another research initiative explored the potential therapeutic applications of peptides synthesized using Boc-3-APh-Ms. The findings indicated that certain peptide derivatives exhibited promising activity against specific cancer cell lines, suggesting that this compound could play a role in developing novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate, and how can purity be optimized?

  • Methodology : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during synthesis. Methanesulfonation is achieved using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes impurities. Validate purity using HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and ¹H NMR (δ 1.44 ppm for Boc methyl groups). Note: Silanized glassware minimizes analyte adsorption during handling .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm Boc (δ 1.44 ppm) and methanesulfonate (δ 3.10 ppm for -SO3CH3).
  • HRMS : ESI+ mode to verify molecular ion ([M+Na]+ expected at m/z 376.1198).
  • FT-IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~1350 cm⁻¹ (sulfonate S=O).
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical).
    • Cross-reference with tert-Boc analogs (e.g., 3-[(tert-Boc)amino]-5-hydroxybenzoic acid) for spectral benchmarking .

Q. How should researchers handle stability issues during storage?

  • Methodology : Store at -20°C in amber vials under argon to prevent light/moisture degradation. For solutions, use anhydrous DMF or THF with 3Å molecular sieves. Monitor purity via TLC (silica, EtOAc/hexane 1:1, Rf ~0.3) and periodic NMR checks .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Methodology :

  • NMR Artifacts : Dry samples under high vacuum for 24 hours to eliminate residual solvents (e.g., DCM).
  • MS Adducts : Use 1 mM ammonium formate to suppress sodium adducts in ESI-MS.
  • 2D NMR : HSQC/HMBC to confirm atomic connectivity.
  • Computational Validation : Compare experimental HRMS with simulated fragmentation (e.g., MassFrontier) .

Q. What experimental design is optimal for studying pH-dependent stability?

  • Methodology : Use a factorial design:

  • Variables : pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C).
  • Buffers : HCl-KCl (pH 2), phosphate (pH 7.4), borate (pH 9).
  • Analysis : UPLC-MS at t = 0, 24, 48, 168 hours to quantify degradation products (e.g., free amine from Boc cleavage). Include 0.01% sodium azide to inhibit microbial activity .

Q. How can mechanistic insights into nucleophilic substitution reactions be gained?

  • Methodology :

  • Kinetic Studies : React with NaN3/KCN in DMF at 40–60°C. Monitor via ¹H NMR (disappearance of -SO3CH3 peak).
  • Computational Modeling : DFT (B3LYP/6-31G*) to map transition states.
  • Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H) to assess retention/inversion .

Q. What strategies improve yield in scaled-up methanesulfonation?

  • Methodology :

  • Controlled Addition : Add methanesulfonyl chloride (1 eq) over 2 hours at -15°C.
  • Base Optimization : Replace triethylamine with DIPEA (2.5 eq) for better buffering.
  • In Situ Monitoring : FTIR tracking of -OH disappearance (~3400 cm⁻¹).
  • Extraction : Use TBME post-reaction for cleaner phase separation .

Q. How should environmental fate studies assess aquatic persistence?

  • Methodology :

  • OECD 308 Modified Test : Water-sediment systems (1:2 ratio) under aerobic/anaerobic conditions.
  • Quantification : LC-MS/MS for parent compound and metabolites (e.g., de-Boc derivative).
  • ¹⁴C-Labeling : Track mineralization to CO2.
  • QSAR Modeling : Predict bioaccumulation using log Kow from HPLC retention times .

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